1H-Pyrazole-3-thiol
Description
Properties
IUPAC Name |
1,2-dihydropyrazole-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRXOULDGSWPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315560 | |
| Record name | 1H-Pyrazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82358-00-7 | |
| Record name | 1H-Pyrazole-3-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82358-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-thiol can be synthesized through various methodsAnother method includes the reaction of pyrazole derivatives with thiolating agents under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated pyrazoles, alkylated pyrazoles.
Scientific Research Applications
1H-Pyrazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Tautomeric Comparison
Core Heterocyclic Systems :
- 1H-Pyrazole-3-thiol : Pyrazole ring (two adjacent nitrogen atoms) with a thiol group at the 3-position.
- 1H-1,2,4-Triazole-3-thiol : Triazole ring (three nitrogen atoms at positions 1, 2, and 4) with a thiol group at the 3-position .
- 1H-Pyrazole-5-thiol : Pyrazole ring with a thiol group at the 5-position, which exhibits distinct tautomeric preferences (predominantly the A form in the gas phase) .
- Tautomeric Stability: Compound Predominant Tautomer (Gas Phase) Predominant Tautomer (Solution) this compound B2 form C form (DFT), B2 form (MP2) 1H-Pyrazole-5-thiol A form Not reported 1H-1,2,4-Triazole-3-thiol Not studied in provided sources Not studied in provided sources
Physicochemical Properties
- Molecular Weight and Solubility: 1H-1,2,4-Triazole-3-thiol has a molecular weight of 101.13 g/mol and exhibits moderate solubility in aqueous solutions (4.22 mg/ml via ESOL model; 1.9 mg/ml via Ali model) .
Pharmacokinetic Properties :
Stability in Different Phases
- Pyrazole-thiols demonstrate significant phase-dependent stability. For example, this compound’s tautomeric equilibrium shifts toward the thione form (C) in polar solvents at the DFT level, whereas MP2 calculations favor the thiol tautomer (B2) . This discrepancy underscores the importance of methodological validation in computational chemistry.
Data Tables
Research Findings and Implications
Tautomerism and Reactivity : The tautomeric preferences of pyrazole-thiols in different phases highlight their adaptability in binding interactions, which could be exploited in drug design or catalysis.
Solubility Limitations : The triazole derivative’s low solubility may restrict its bioavailability, necessitating structural modifications for pharmaceutical applications.
Methodological Insights : Discrepancies between DFT and MP2 results emphasize the need for multi-method validation in computational studies of tautomerism .
This comparative analysis provides a foundation for selecting azole-thiol derivatives in synthetic and applied chemistry, guided by their distinct structural, stability, and solubility profiles.
Biological Activity
1H-Pyrazole-3-thiol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antidiabetic, antioxidant, and antimicrobial effects, supported by recent research findings and case studies.
Anticancer Activity
Recent studies have demonstrated the significant anticancer potential of compounds containing the 1H-pyrazole scaffold. Notably, derivatives of this compound have shown effectiveness against various cancer cell lines:
- In vitro studies indicate that these compounds can inhibit the growth of several cancer types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .
- Specific derivatives have exhibited antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), highlighting their potential as anticancer agents .
Table 1: Anticancer Activity of 1H-Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | 15.2 | |
| This compound | HepG2 (Liver) | 12.5 | |
| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol | Panc-1 (Pancreatic) | 20.0 |
Antidiabetic Effects
The antidiabetic properties of 1H-pyrazole derivatives have also been explored. Recent evaluations indicated that:
- Compounds such as Pyz-1 and Pyz-2 showed potent inhibition of α-glucosidase and α-amylase, with IC50 values comparable to standard drugs like Acarbose .
Table 2: Antidiabetic Activity of Pyrazole Derivatives
Antioxidant Properties
Antioxidant activity is another significant aspect of the biological profile of 1H-pyrazole derivatives. These compounds have been shown to possess considerable radical scavenging abilities:
- In vitro assays demonstrated that these derivatives can effectively neutralize free radicals, contributing to their potential therapeutic applications in oxidative stress-related conditions .
Antimicrobial Activity
The antimicrobial efficacy of 1H-pyrazole derivatives has been investigated against various bacterial and fungal strains:
- Studies report that certain pyrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 3: Antimicrobial Activity of Pyrazole Derivatives
Case Studies
Several case studies highlight the promising applications of 1H-pyrazole derivatives in clinical settings:
- A study focusing on the synthesis and evaluation of various pyrazole derivatives revealed their potential as effective anticancer agents in preclinical models .
- Another investigation into hybrid compounds containing pyrazole moieties demonstrated enhanced antiproliferative effects against resistant cancer cell lines such as triple-negative breast cancer cells .
Q & A
Q. What strategies optimize this compound derivatives for targeted drug delivery?
- Methodological Answer : Conjugate with targeting moieties (e.g., folate or peptide ligands) via Mannich reactions or click chemistry. For example, Mannich bases of 5-((1H-tetrazol-1-yl)methyl)-4-R-4H-1,2,4-triazol-3-thiols enhance water solubility and tumor specificity . Evaluate release kinetics using HPLC under simulated physiological conditions (pH 7.4, 37°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
